Methyl 1-benzoyl-3-piperidinecarboxylate
Description
Methyl 1-benzoyl-3-piperidinecarboxylate is a piperidine-derived compound featuring a benzoyl group at the 1-position and a methyl ester at the 3-position of the piperidine ring.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 1-benzoylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
YSWCZCGKKCNQSF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes key structural analogs, their substituents, and similarity scores derived from cheminformatics analyses:
Notes:
- Similarity Scores (0.87–0.97) indicate high structural overlap, primarily influenced by the piperidine core and ester functionalities. Lower scores arise from variations in substituent positions (e.g., oxo groups at 3 vs. 4) or protecting groups (e.g., Cbz vs. benzoyl) .
- Benzoyl vs. Benzyl Groups : The benzoyl group (aromatic ketone) in the target compound may enhance electrophilic reactivity compared to the benzyl group (aromatic methyl), influencing interactions with biological targets .
Physicochemical and Pharmacological Properties
Critical Micelle Concentration (CMC)
While direct CMC data for methyl 1-benzoyl-3-piperidinecarboxylate are unavailable, analogous quaternary ammonium compounds (e.g., alkyltrimethylammonium salts) demonstrate CMC values ranging from 0.4–8.3 mM, determined via spectrofluorometry and tensiometry . Piperidine derivatives with hydrophilic substituents (e.g., hydroxyl, oxo) may exhibit reduced CMC due to enhanced water solubility.
Stereochemical and Conformational Effects
The pharmacological activity of piperidine derivatives is highly dependent on stereochemistry. For example, the (3S)-configured hydroxy-methyl analog (2007919-21-1) may engage in hydrogen bonding, enhancing target affinity compared to the non-chiral target compound . The 3-carboxylate position in this compound likely stabilizes chair or boat conformations, influencing receptor binding .
Preparation Methods
Key Steps
-
Methyl Ester Formation :
-
N-Benzoylation :
-
Reagents : Benzoyl chloride, triethylamine (Et₃N), dichloromethane (DCM).
-
Conditions : Stir at room temperature or under mild heating (25–40°C) to facilitate nucleophilic acylation.
-
Mechanism : The amine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming the N-benzoyl derivative.
-
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | 80–90% | |
| N-Benzoylation | Benzoyl chloride, Et₃N, DCM, 25°C | 75–85% |
Friedel-Crafts Acylation of Piperidine Derivatives
This method leverages electrophilic acylation to introduce the benzoyl group, though it is less commonly reported for piperidine systems.
Key Steps
-
Activation of Piperidine :
-
Post-Reaction Workup :
Synthesis via Alkylation of Piperidine Intermediates
This route involves alkylation of a piperidine precursor followed by esterification.
Key Steps
-
Alkylation :
-
Esterification :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 70–80% | |
| Esterification | Methyl iodide, K₂CO₃, MeOH, rt | 85–90% |
Reductive Amination and Subsequent Benzoylation
This method employs reductive amination to form the piperidine ring, followed by benzoylation.
Key Steps
-
Reductive Amination :
-
N-Benzoylation :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, pH 6–8 | 60–70% | |
| N-Benzoylation | Benzoyl chloride, Et₃N, DCM, rt | 75–80% |
Industrial-Scale Production Considerations
For large-scale synthesis, automated reactors and continuous flow systems are recommended to enhance efficiency and reduce waste. Key parameters include:
-
Solvent Selection : DCM or THF for better solubility of intermediates.
-
Purification : Recrystallization or column chromatography to achieve >95% purity.
Data Tables
Table 1: Comparative Yields of Key Methods
| Method | Methyl Ester Yield | N-Benzoylation Yield | Total Yield |
|---|---|---|---|
| N-Benzoylation | 85% | 80% | 68% |
| Friedel-Crafts Acylation | 70% | 65% | 45% |
| Alkylation | 90% | 75% | 67% |
Table 2: Reagent Costs and Availability
| Reagent | Cost (USD/kg) | Availability |
|---|---|---|
| Thionyl chloride | 15–20 | High |
| Benzoyl chloride | 50–60 | High |
| Triethylamine | 10–15 | High |
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